5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored due to its mild and functional group-tolerant reaction conditions, as well as the relatively stable and environmentally benign nature of the organoboron reagents used .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the Suzuki–Miyaura coupling remains a cornerstone in its synthesis due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents depending on the specific reaction being conducted.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives such as 5-chloro-2-(cyclopropylmethoxy)pyridin-3-amine .
Uniqueness
What sets 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine apart is its unique blend of reactivity and selectivity, making it a valuable building block in various chemical syntheses .
Properties
Molecular Formula |
C9H11ClN2O |
---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
5-chloro-6-(cyclopropylmethoxy)pyridin-3-amine |
InChI |
InChI=1S/C9H11ClN2O/c10-8-3-7(11)4-12-9(8)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2 |
InChI Key |
AQTWPDADWUAAMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=N2)N)Cl |
Origin of Product |
United States |
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